
Quinazolin-5-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolin-5-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-5-ylmethanamine typically involves the construction of the quinazoline ring followed by the introduction of the methanamine group. One common method involves the cyclization of 2-aminobenzonitrile with formamide under acidic conditions to form the quinazoline core. Subsequent reduction of the nitrile group to an amine using hydrogenation or other reducing agents yields this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Quinazolin-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-5-ylmethanal.
Reduction: Reduction of this compound can yield quinazolin-5-ylmethanol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolin-5-ylmethanal
Reduction: Quinazolin-5-ylmethanol
Substitution: Various this compound derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Quinazolin-5-ylmethanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of quinazolin-5-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering the enzyme’s function. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone: A related compound with a similar quinazoline core but with a carbonyl group at the 4-position.
Quinazoline: The parent compound without the methanamine group.
Quinazolin-4-ylmethanamine: A positional isomer with the methanamine group at the 4-position instead of the 5-position.
Uniqueness
Quinazolin-5-ylmethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methanamine group at the 5-position can lead to different interactions with biological targets compared to other quinazoline derivatives .
Propiedades
Fórmula molecular |
C9H9N3 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
quinazolin-5-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-4-7-2-1-3-9-8(7)5-11-6-12-9/h1-3,5-6H,4,10H2 |
Clave InChI |
WBZZKVUPFRXJKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=NC=NC2=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


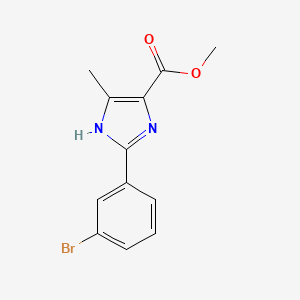
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
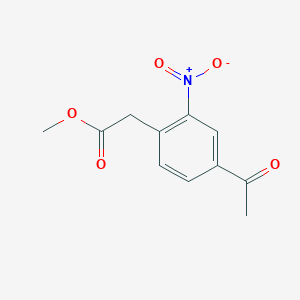
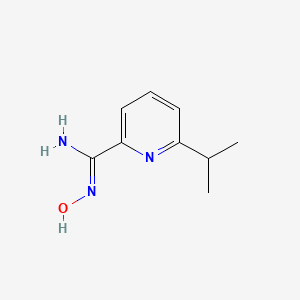
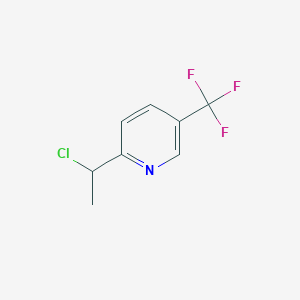
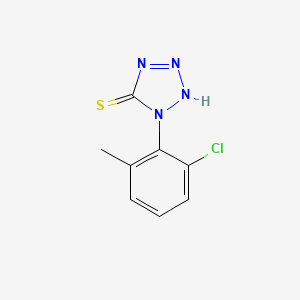
![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)
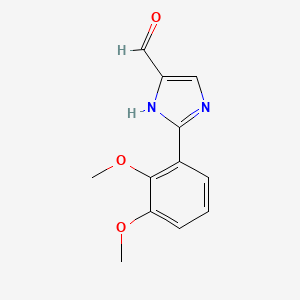

![8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)
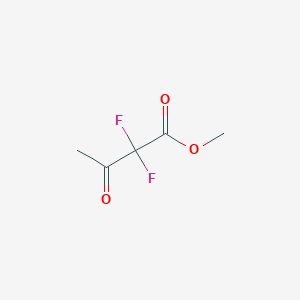
![3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13678073.png)


